hexaaquacopper(II)

Catalog No.
S627915
CAS No.
M.F
CuH18O6+8
M. Wt
177.69 g/mol
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hexaaquacopper(II)

Product Name

hexaaquacopper(II)

IUPAC Name

copper;hexaoxidanium

Molecular Formula

CuH18O6+8

Molecular Weight

177.69 g/mol

InChI

InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6

InChI Key

OPKPZQYYDPCYCC-UHFFFAOYSA-T

Canonical SMILES

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2]

Description

Hexaaquacopper(2+) is a copper coordination entity.

Hexaaquacopper(II) is a coordination complex represented by the formula [Cu(H2O)6]2+[Cu(H_2O)_6]^{2+}. In this compound, a copper(II) ion is surrounded by six water molecules, which act as ligands through coordinate covalent bonding. This complex is characterized by its striking blue color, which is a hallmark of copper(II) solutions. The geometry of hexaaquacopper(II) is octahedral, typical for transition metal complexes with six ligands. The formation of this complex occurs when copper(II) salts, such as copper(II) sulfate, dissolve in water, leading to the release of copper ions that interact with water molecules to form the hexaaqua complex .

, particularly with hydroxide ions, carbonate ions, and ammonia. Key reactions include:

  • Reaction with Hydroxide Ions: When hydroxide ions are introduced, hexaaquacopper(II) undergoes deprotonation to form copper(II) hydroxide:
    [Cu(H2O)6]2++2OH[Cu(H2O)4(OH)2]+2H2O[Cu(H_2O)_6]^{2+}+2OH^{-}\rightarrow [Cu(H_2O)_4(OH)_2]+2H_2O
    This results in the formation of a blue precipitate of copper(II) hydroxide .
  • Reaction with Carbonate Ions: In the presence of carbonate ions, the following reaction occurs:
    [Cu(H2O)6]2++CO32CuCO3(s)+6H2O[Cu(H_2O)_6]^{2+}+CO_3^{2-}\rightarrow CuCO_3(s)+6H_2O
    This leads to the precipitation of copper(II) carbonate .
  • Reaction with Ammonia: Ammonia can also react with hexaaquacopper(II), initially forming a similar hydroxide complex:
    [Cu(H2O)6]2++2NH3[Cu(H2O)4(OH)2]+2NH4+[Cu(H_2O)_6]^{2+}+2NH_3\rightarrow [Cu(H_2O)_4(OH)_2]+2NH_4^{+}
    With excess ammonia, a ligand exchange occurs producing tetraamminediaquacopper(II):
    [Cu(H2O)4(OH)2]+4NH3[Cu(NH3)4(H2O)2]2++2H2O[Cu(H_2O)_4(OH)_2]+4NH_3\rightarrow [Cu(NH_3)_4(H_2O)_2]^{2+}+2H_2O

.

Hexaaquacopper(II) can be synthesized through several methods:

  • Dissolution Method: The most common method involves dissolving copper(II) sulfate pentahydrate in distilled water. Upon dissolution, hexaaquacopper(II) forms as follows:
    CuSO45H2O(s)+H2O(l)[Cu(H2O)6]2+(aq)+SO42(aq)CuSO_4\cdot 5H_2O(s)+H_2O(l)\rightarrow [Cu(H_2O)_6]^{2+}(aq)+SO_4^{2-}(aq)
  • Ligand Exchange Reactions: Hexaaquacopper(II) can also be synthesized through ligand exchange reactions where water molecules are replaced by other ligands such as ammonia or chloride ions under controlled conditions .

Hexaaquacopper(II) has several applications across various fields:

  • Analytical Chemistry: It is used as a reagent in colorimetric assays for determining the concentration of substances based on its characteristic blue color.
  • Biochemistry: It serves as a model compound for studying copper's role in biological systems and enzyme mechanisms.
  • Material Science: It is utilized in the synthesis of copper-based materials and catalysts due to its unique properties .

Research on hexaaquacopper(II)'s interactions focuses on its reactivity with various ligands and its impact on biological systems. Studies have shown that hexaaquacopper(II) can interact with biomolecules such as proteins and nucleic acids, influencing their structure and function. Its ability to form stable complexes with different ligands makes it an important subject for understanding metal ion behavior in biological contexts .

Hexaaquacopper(II) shares similarities with other metal-aqua complexes but also exhibits unique characteristics. Here are some comparable compounds:

CompoundFormulaColorCoordination NumberUnique Characteristics
Hexaaquairon(II)[Fe(H₂O)₆]²⁺Pale Green6Forms green precipitate with hydroxides
Hexaaquairon(III)[Fe(H₂O)₆]³⁺Yellow/Brown6More stable than iron(II), forms rust
Hexaamminecobalt(III)[Co(NH₃)₆]³⁺Pink6Stable complex used in coordination chemistry
Tetraamminecopper(II)[Cu(NH₃)₄]²⁺Deep Blue4Formed from ligand exchange with ammonia

Hexaaquacopper(II)'s distinct blue color and octahedral geometry set it apart from these similar compounds. Its reactivity patterns and biological significance further emphasize its uniqueness within transition metal chemistry .

Hexaaquacopper(II), with the molecular formula $$[Cu(H2O)6]^{2+}$$, is a six-coordinate aqua complex of copper(II). It has a molecular weight of 171.64 g/mol and adopts an octahedral geometry in aqueous solutions. The central copper(II) ion ($$d^9$$ configuration) is surrounded by six water ligands, each binding via lone pairs on oxygen atoms. This complex exhibits a characteristic blue color due to $$d \rightarrow d$$ electronic transitions in the visible spectrum, with a $$\lambda_{\text{max}}$$ near 800 nm.

Key Properties:

  • Oxidation state: +2
  • Coordination number: 6
  • Typical bond lengths:
    • Equatorial Cu–O: 1.95–2.01 Å
    • Axial Cu–O: 2.27–2.33 Å (Jahn-Teller elongated)

Historical Context in Coordination Chemistry

Hexaaquacopper(II) played a pivotal role in validating Alfred Werner’s coordination theory (1893), which distinguished between primary (ionic) and secondary (directional) valencies. Its distorted octahedral geometry provided early evidence for the Jahn-Teller effect, first quantified in 1944 via electron paramagnetic resonance (EPR) studies. Notably, Yevgeny Zavoisky used $$[Cu(H2O)6]^{2+}$$ to demonstrate paramagnetic resonance, establishing EPR as a critical tool for studying $$d^9$$ systems.

Significance as a Model System

This complex serves as a benchmark for:

  • Jahn-Teller Distortions: The $$d^9$$ configuration induces tetragonal elongation, reducing electronic degeneracy. Neutron diffraction studies confirm axial Cu–O bonds are ~0.3 Å longer than equatorial bonds.
  • Ligand Exchange Kinetics: Water ligands undergo substitution with ammonia, chloride, or EDTA, with stability constants ($$\log K$$) ranging from 4.3 to 18.8.
  • Spectroscopic Techniques: EXAFS and XANES studies reveal dynamic solvation shells, resolving bond-length disparities in solution.

Synthesis and Structural Features

Synthesis and Isolation

Hexaaquacopper(II) forms spontaneously when copper(II) salts (e.g., $$CuSO4$$, $$Cu(NO3)2$$) dissolve in water:
$$
CuSO
4(s) + 6H2O \rightarrow [Cu(H2O)6]^{2+}(aq) + SO4^{2-}(aq)
$$
Crystalline salts like $$Cu(H2O)62$$ and $$Cu(H2O)_6$$ can be isolated via slow evaporation.

Octahedral Geometry and Jahn-Teller Distortion

The complex exhibits a tetragonally elongated octahedron (Figure 1):

Bond TypeLength (Å)Source
Equatorial Cu–O1.96–2.01EXAFS
Axial Cu–O2.27–2.33Neutron diffraction

This distortion lowers symmetry from $$Oh$$ to $$D{4h}$$, splitting the $$eg$$ orbitals and stabilizing the $$d{x^2-y^2}$$ orbital.

Hydrogen-Bonding Network

In solid-state structures, water ligands form hydrogen bonds with counterions (e.g., $$NO3^-$$, $$SO4^{2-}$$):

  • O$${\text{water}}$$···O$${\text{nitrate}}$$: 2.70–2.85 Å
  • Stabilizes the lattice and influences dissolution kinetics.

Physical and Chemical Properties

Spectroscopic and Magnetic Behavior

  • UV-Vis: Absorption bands at ~800 nm ($$d{xy} \rightarrow d{x^2-y^2}$$) and ~400 nm (charge transfer).
  • EPR: Axial symmetry with $$g{\parallel} = 2.38$$ and $$g{\perp} = 2.07$$.
  • Magnetism: Paramagnetic ($$\mu{\text{eff}} = 1.73\ \muB$$), consistent with a single unpaired electron.

Stability and pH Dependence

The complex is stable in acidic media (pH < 5). Above pH 5, hydrolysis occurs:
$$
[Cu(H2O)6]^{2+} + 2OH^- \rightarrow Cu(OH)2 + 6H2O
$$
Stability constants for ligand substitution:

Ligand$$\log K$$Reaction
NH$$_3$$4.3–7.9Stepwise replacement of H$$_2$$O
EDTA18.8Full chelation

Reactivity and Transformation Pathways

Hydrolysis and Precipitation

In basic conditions, $$[Cu(H2O)6]^{2+}$$ forms insoluble $$Cu(OH)2$$ or basic carbonates (e.g., $$CuCO3 \cdot Cu(OH)_2$$).

Ligand Substitution Reactions

  • Ammonia:
    $$
    [Cu(H2O)6]^{2+} + 4NH3 \rightarrow [Cu(NH3)4(H2O)2]^{2+} + 4H2O
    $$
    Deep blue color ($$\lambda_{\text{max}} = 600\ \text{nm}$$).
  • Chloride: Forms $$[CuCl_4]^{2-}$$ (green) in concentrated HCl.

Redox Chemistry

  • Reduction: Iodide reduces $$Cu^{2+}$$ to $$CuI$$ (off-white precipitate):
    $$
    2[Cu(H2O)6]^{2+} + 4I^- \rightarrow 2CuI + I2 + 12H2O
    $$
  • Oxidation: Stable in air but oxidizes organics in basic media.

Applications in Science and Industry

Educational Tool

  • Demonstrates Werner’s theory, Jahn-Teller effects, and ligand substitution mechanisms.
  • Used in undergraduate labs to teach UV-Vis and EPR spectroscopy.

Industrial Catalysis

  • Precursor in the Wacker process for oxidizing ethylene to acetaldehyde.
  • Forms $$Cu2(OH)3Cl$$, a fungicidal agent.

Advanced Research

  • EXAFS/XANES: Probes solvation dynamics and bond-length disorder in solution.
  • Neutron diffraction: Resolves H-bonding networks in crystalline salts.

Hexaaquacopper(II) complexes exhibit an octahedral coordination geometry wherein the central copper(II) ion is surrounded by six water molecules acting as monodentate ligands [3] [8]. The molecular formula of this coordination entity is represented as [Cu(H2O)6]2+, with the copper center maintaining a +2 oxidation state [1] [4]. The octahedral arrangement represents the most thermodynamically favorable coordination environment for the d9 copper(II) system in aqueous solutions [8] [14].

The coordination sphere is characterized by the copper(II) ion positioned at the center of an octahedral geometry with six oxygen atoms from water molecules occupying the vertices [3] [9]. However, this idealized octahedral geometry undergoes significant distortion due to electronic effects inherent to the d9 configuration of copper(II) [6] [9]. The blue coloration characteristic of hexaaquacopper(II) solutions directly results from d-d electronic transitions within this distorted octahedral field [8] [13].

Jahn-Teller Distortion

Tetragonal Elongation Phenomenon

The hexaaquacopper(II) complex undergoes pronounced Jahn-Teller distortion, manifesting as tetragonal elongation along one of the principal axes of the octahedron [6] [9]. This distortion arises from the uneven occupation of the eg orbitals in the d9 electronic configuration, specifically the dz2 and dx2-y2 orbitals [9] [21]. The tetragonal elongation results in four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds, effectively removing the degeneracy of the t2g and eg orbital sets [6] [12].

Extended X-ray Absorption Fine Structure (EXAFS) studies have conclusively demonstrated that hexaaquacopper(II) complexes adopt a tetragonally elongated octahedral configuration rather than a regular octahedral geometry [6] [9]. The elongation phenomenon is observed consistently across different counterion environments, indicating that the distortion is primarily governed by the electronic properties of the copper(II) center rather than external crystal packing forces [9] [12].

Non-Centrosymmetric Distortion Effects

The Jahn-Teller distortion in hexaaquacopper(II) complexes extends beyond simple tetragonal elongation, incorporating non-centrosymmetric distortion effects that result in inequivalent axial bond distances [9] [12]. Electron paramagnetic resonance (EPR) studies have provided definitive evidence that the hydrated copper(II) ion in aqueous solution exhibits non-centrosymmetric character, contradicting earlier assumptions of centrosymmetric Jahn-Teller distortion [9] [15].

The non-centrosymmetric distortion manifests as two distinct axial Cu-O bond distances, typically differing by approximately 0.15-0.20 Å [9] [12]. This asymmetric elongation pattern has been consistently observed in EXAFS studies of various hexaaquacopper(II) salts, including perchlorate, bromate, and hexafluorosilicate compounds [9] [12]. The distortion results in a coordination environment that can be described as an elongated octahedron with C2v symmetry rather than the higher D4h symmetry expected for centrosymmetric tetragonal elongation [9] [15].

Quantitative Bond Parameters

Equatorial Cu-O Bond Distances

The equatorial Cu-O bond distances in hexaaquacopper(II) complexes consistently range between 1.95 and 1.96 Å across different counterion environments [6] [9]. EXAFS studies of hexaaquacopper(II) bromate determined an equatorial Cu-O distance of 1.96(1) Å, while hexaaquacopper(II) hexafluorosilicate exhibited a slightly shorter distance of 1.95(1) Å [6]. In aqueous solution, the hexaaquacopper(II) ion maintains equatorial Cu-O bond distances of 1.95(1) Å [6].

Copper(II) sulfate pentahydrate, which contains tetraaquacopper(II) units with additional sulfate coordination, shows equatorial Cu-O distances of 1.959(3) Å to coordinated water molecules [9]. The consistency of these bond lengths across different systems demonstrates the robust nature of the equatorial coordination environment in Jahn-Teller distorted copper(II) complexes [9] [12].

CompoundCu-O Equatorial (Å)MethodReference
Hexaaquacopper(II) Bromate1.96(1)EXAFS [6]
Hexaaquacopper(II) Hexafluorosilicate1.95(1)EXAFS [6]
Hexaaquacopper(II) in Aqueous Solution1.95(1)EXAFS + LAXS [6]
Hexaaquacopper(II) Perchlorate1.96(2)EXAFS [9]

Axial Cu-O Bond Distances

The axial Cu-O bond distances in hexaaquacopper(II) complexes exhibit significant elongation compared to equatorial distances, with values ranging from 2.15 to 2.40 Å [6] [9]. The non-centrosymmetric nature of the Jahn-Teller distortion results in two distinct axial bond lengths within the same complex [9] [12]. For hexaaquacopper(II) bromate, the axial Cu-O distance was determined to be 2.32(2) Å, while hexaaquacopper(II) hexafluorosilicate showed an axial distance of 2.27(3) Å [6].

In aqueous solution, hexaaquacopper(II) exhibits axial Cu-O bond distances of 2.29(3) Å [6]. The perchlorate salt demonstrates the non-centrosymmetric character with two different axial distances: approximately 2.15 Å and 2.32 Å [9]. Copper(II) sulfate pentahydrate presents even more pronounced asymmetry with axial Cu-O distances of 2.22(1) Å and 2.38(1) Å to different ligand types [9].

CompoundCu-O Axial 1 (Å)Cu-O Axial 2 (Å)MethodReference
Hexaaquacopper(II) Bromate2.32(2)SimilarEXAFS [6]
Hexaaquacopper(II) Hexafluorosilicate2.27(3)SimilarEXAFS [6]
Hexaaquacopper(II) Perchlorate2.152.32EXAFS [9]
Copper(II) Sulfate Pentahydrate2.22(1)2.38(1)EXAFS [9]

Bond Angle Analysis

The bond angles in hexaaquacopper(II) complexes deviate significantly from the ideal 90° and 180° angles expected in regular octahedral geometry due to Jahn-Teller distortion [7] [28]. In hexaaquacopper(II) dinitrate, the O-Cu-O angles range from 87.56(4)° to 91.15(4)°, demonstrating the subtle but measurable angular distortions [17]. The equatorial O-Cu-O bond angles typically remain close to 90°, while the axial-equatorial angles show more pronounced deviations [7] [28].

Crystallographic studies reveal that the angular distortions are most pronounced in the axial-equatorial O-Cu-O angles, which can deviate by several degrees from the ideal 90° [7] [17]. The trans-axial O-Cu-O angle, ideally 180° in regular octahedral geometry, often shows compression due to the Jahn-Teller elongation effect [7] [28]. These angular distortions contribute to the overall lowering of symmetry from Oh to D4h or lower point groups [9] [12].

Crystallographic Studies

Space Group Analysis

Hexaaquacopper(II) complexes crystallize in various space groups depending on the counterion and crystallization conditions [7] [10] [11]. Hexaaquacopper(II) dinitrate crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.7404 Å, b = 7.6452 Å, c = 11.4655 Å, and β = 98.399° [10]. The copper ion occupies a general position within this space group, allowing for the full expression of Jahn-Teller distortion without crystallographic constraints [7].

Hexaaquacopper(II) perchlorate hexahydrate adopts the monoclinic space group P21/c with significantly different unit cell dimensions: a = 5.137(1) Å, b = 22.991(3) Å, c = 13.849(2) Å, and β = 90.66(1)° [27]. The choice of space group is influenced by hydrogen bonding patterns between coordinated water molecules and counterions, as well as packing efficiency considerations [11] [27].

Many hexaaquacopper(II) complexes crystallize in centrosymmetric space groups, which can mask the true non-centrosymmetric nature of the individual complex units [9] [12]. This occurs due to orientational disorder of the tetragonally elongated octahedral complexes, resulting in crystallographic space group symmetry higher than the actual molecular symmetry [9] [12].

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Hexaaquacopper(II) DinitrateP-1 (Triclinic)5.74047.645211.465598.399 [10]
Hexaaquacopper(II) Perchlorate HexahydrateP21/c (Monoclinic)5.137(1)22.991(3)13.849(2)90.66(1) [27]

Counterion Effects on Structure

The nature of the counterion significantly influences the crystallographic structure and apparent symmetry of hexaaquacopper(II) complexes [9] [11] [12]. In hexaaquacopper(II) dinitrate, the relatively small nitrate anions allow for extensive hydrogen bonding with coordinated water molecules, which may limit the degree to which Jahn-Teller distortion can be expressed crystallographically [7]. The resulting structure shows Cu-O distances ranging from 2.014(2) to 2.084(2) Å, with the Jahn-Teller effect being only weakly observed [7].

Perchlorate counterions, being larger and less coordinating, tend to have minimal direct interaction with the hexaaquacopper(II) cation [11] [27]. This allows for more pronounced expression of the intrinsic Jahn-Teller distortion, as evidenced by EXAFS studies showing distinct equatorial and axial bond distances [9] [12]. The perchlorate anions primarily influence the crystal packing through hydrogen bonding with the coordinated water molecules [11] [27].

Dates

Modify: 2023-07-20

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